![molecular formula C21H20N6O2S B13762558 Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]- CAS No. 55296-90-7](/img/structure/B13762558.png)
Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-
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Overview
Description
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is a complex organic compound with the molecular formula C20H18N6O2S. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- typically involves the azo coupling reaction between 5-nitro-2-thiazolyl diazonium salt and a phenylpropylamine derivative. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor where the azo coupling reaction takes place. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC).
HPLC Methodology
The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid. This method allows for the separation of impurities and is scalable for preparative separation tasks.
Case Study: Newcrom R1 Column
A specific case study involves the use of the Newcrom R1 column, which is designed for low silanol activity and optimized for reverse-phase applications. The column's design facilitates the efficient separation of Propanenitrile, making it suitable for pharmacokinetic studies and other analytical purposes .
Pharmacokinetics
The pharmacokinetic profile of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). This information is critical for evaluating its potential as a therapeutic agent or in drug formulation.
Environmental Science
Research has also focused on the environmental impact and toxicity of this compound. Studies indicate that it may exhibit persistence and bioaccumulation potential in aquatic environments. Understanding these properties is crucial for assessing its risks within ecological contexts .
Material Science
In material science, compounds like Propanenitrile are investigated for their potential use as dyes or pigments due to their azo functional groups. These applications leverage the compound's color properties and stability under various conditions, making it useful in textile and polymer industries.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Disperse Blue 106: Similar in structure but used primarily as a dye for polyester and acetate fabrics.
Disperse Red 179: Another azo compound used in the textile industry for synthetic fibers.
Uniqueness
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and dyeing properties. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in different fields .
Q & A
Basic Research Questions
Q. How can the synthesis of this azo-thiazole propanenitrile derivative be optimized, particularly in the diazonium coupling step?
- Methodological Answer : The synthesis involves diazonium salt formation from 5-nitro-2-thiazolamine, followed by coupling with a substituted aniline intermediate. Key parameters include:
- Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition .
- pH adjustment : Use buffered solutions (pH 6–8) during coupling to stabilize the diazonium intermediate and enhance electrophilic substitution on the aromatic ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the thiazole and aniline precursors .
- Example protocol from : Refluxing 4-phenyl butyric acid with POCl3 and thiosemicarbazide at 90°C for 3 hours yielded a thiadiazole precursor, with precipitation at pH 8–8.
Q. What spectroscopic techniques are most effective for characterizing the azo-thiazole linkage and nitrile group?
- Methodological Answer :
- UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption at 400–500 nm; shifts in λmax correlate with electronic effects from the nitro-thiazole substituent .
- FT-IR : Confirm the nitrile group (C≡N) via a sharp peak at ~2240 cm<sup>−1</sup>. The azo bond shows a stretch at ~1450–1600 cm<sup>−1</sup> .
- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons adjacent to the azo group appear as deshielded signals (δ 7.5–8.5 ppm). The 3-phenylpropyl chain shows multiplet splitting at δ 1.5–2.8 ppm .
Q. How do substituents on the phenyl and thiazole rings influence the compound’s stability and reactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., NO2 on thiazole) : Enhance azo bond stability by reducing electron density on the N=N moiety, as shown in analogues with 5-nitro substituents .
- Steric effects : Bulky 3-phenylpropyl groups may hinder π-π stacking, reducing aggregation in solution (observed via dynamic light scattering) .
- Table: Substituent Effects on Degradation Half-Life (pH 7, 25°C)
Substituent Position | Half-Life (h) |
---|---|
5-NO2 (thiazole) | 120 |
4-Cl (phenyl) | 85 |
3-OCH3 (phenyl) | 45 |
Data derived from analogues in and . |
Advanced Research Questions
Q. What computational approaches can predict the electronic structure and charge distribution in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density on the azo-thiazole system. The nitro group’s electron-withdrawing effect localizes negative charge on the thiazole ring, confirmed via Mulliken population analysis .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) indicate potential redox activity, relevant for photocatalytic applications .
Q. How does this compound interact with hydroxyl radicals (•OH) in atmospheric or aqueous environments?
- Methodological Answer :
- Kinetic Studies : Use pulse radiolysis to measure rate constants (kOH). For propanenitrile derivatives, kOH ≈ 10<sup>−13</sup> cm<sup>3</sup> molecule<sup>−1</sup> s<sup>−1</sup>, with oxidation pathways yielding NOx species .
- Degradation Products : LC-MS/MS identifies nitrile oxidation to carboxylic acids and nitro group reduction to amines under UV/H2O2 conditions .
Q. How can contradictory NMR data for the 3-phenylpropyl chain be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : At 298 K, overlapping signals for propyl CH2 groups may coalesce; cooling to 243 K resolves splitting patterns .
- COSY/HSQC : Correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign methylene protons (δ 2.2–2.6 ppm) and confirm branching .
Q. What non-covalent interactions dominate crystal packing in related bromophenyl-propanenitrile analogues?
- Methodological Answer :
Properties
CAS No. |
55296-90-7 |
---|---|
Molecular Formula |
C21H20N6O2S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C21H20N6O2S/c22-13-5-15-26(14-4-8-17-6-2-1-3-7-17)19-11-9-18(10-12-19)24-25-21-23-16-20(30-21)27(28)29/h1-3,6-7,9-12,16H,4-5,8,14-15H2 |
InChI Key |
FOQLIEMCOIMRME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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